molecular formula C7H7ClFNO2S B8060756 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide

2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B8060756
M. Wt: 223.65 g/mol
InChI Key: HRJMAEFTWYJFGA-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClFNO2S. This compound is characterized by the presence of a chloro group, a fluoro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 2-chloro-3-fluoroaniline, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide.

    Methylation: Finally, the sulfonamide is methylated using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the sulfonamide group.

Scientific Research Applications

2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-N-methylbenzene-1-sulfonamide
  • 2-Chloro-3-fluoro-N-ethylbenzene-1-sulfonamide
  • 2-Bromo-3-fluoro-N-methylbenzene-1-sulfonamide

Uniqueness

2-Chloro-3-fluoro-N-methylbenzene-1-sulfonamide is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-3-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)6-4-2-3-5(9)7(6)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJMAEFTWYJFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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